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molecular formula C19H21N5O4 B1663645 Prazosin CAS No. 19216-56-9

Prazosin

Cat. No. B1663645
M. Wt: 383.4 g/mol
InChI Key: IENZQIKPVFGBNW-UHFFFAOYSA-N
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Patent
US06365590B1

Procedure details

Prazosin alprostadilate was synthesized as follows. Of prazosin hydrochloride (Sigma), (202.2 mg) were dissolved in 300 cc sterile water (Baxter). To the solution was added 481.5 μL of 1 M sodium hydroxide (Fisher). The solution slowly became cloudy as it was chilled for 1 hour on ice. The cloudy solution was transferred to conical tubes in order to hasten precipitation by centrifugation at 1000 g for 5 minutes. Pellets were consolidated and recentrifuged. The pellet was resuspended in 10 cc sterile water, and after centrifugation, the supernatant was discarded and the pellet dried for 2 days in a vacuum desiccator containing phosphorus pentoxide. In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved by heating to 50° C. for 5 minutes. The volume was reduced by one-half under a stream of nitrogen and acetonitrile was added to increase the volume 50%. This was repeated until water was removed azeotropically and only acetonitrile remained. As the volume of acetonitrile decreased, white crystals appeared. The mother liquor was decanted and discarded. The crystals were dried in a vacuum dessicator containing phosphorus pentoxide.
Name
prazosin hydrochloride
Quantity
202.2 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
481.5 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:14]([NH2:15])=[N:13][C:12]([N:16]3[CH2:21][CH2:20][N:19]([C:22]([C:24]4[O:28][CH:27]=[CH:26][CH:25]=4)=[O:23])[CH2:18][CH2:17]3)=[N:11][C:6]2=[CH:7][C:8]=1[O:9][CH3:10].Cl.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:14]([NH2:15])=[N:13][C:12]([N:16]3[CH2:21][CH2:20][N:19]([C:22]([C:24]4[O:28][CH:27]=[CH:26][CH:25]=4)=[O:23])[CH2:18][CH2:17]3)=[N:11][C:6]2=[CH:7][C:8]=1[O:9][CH3:10] |f:0.1,2.3|

Inputs

Step One
Name
prazosin hydrochloride
Quantity
202.2 mg
Type
reactant
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4.Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
481.5 μL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution slowly became cloudy as it was chilled for 1 hour on ice
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitation by centrifugation at 1000 g for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the pellet dried for 2 days in a vacuum desiccator
Duration
2 d
ADDITION
Type
ADDITION
Details
containing phosphorus pentoxide
DISSOLUTION
Type
DISSOLUTION
Details
In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to increase the volume 50%
CUSTOM
Type
CUSTOM
Details
was removed azeotropically
CUSTOM
Type
CUSTOM
Details
The mother liquor was decanted
CUSTOM
Type
CUSTOM
Details
The crystals were dried in a vacuum dessicator
ADDITION
Type
ADDITION
Details
containing phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06365590B1

Procedure details

Prazosin alprostadilate was synthesized as follows. Of prazosin hydrochloride (Sigma), (202.2 mg) were dissolved in 300 cc sterile water (Baxter). To the solution was added 481.5 μL of 1 M sodium hydroxide (Fisher). The solution slowly became cloudy as it was chilled for 1 hour on ice. The cloudy solution was transferred to conical tubes in order to hasten precipitation by centrifugation at 1000 g for 5 minutes. Pellets were consolidated and recentrifuged. The pellet was resuspended in 10 cc sterile water, and after centrifugation, the supernatant was discarded and the pellet dried for 2 days in a vacuum desiccator containing phosphorus pentoxide. In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved by heating to 50° C. for 5 minutes. The volume was reduced by one-half under a stream of nitrogen and acetonitrile was added to increase the volume 50%. This was repeated until water was removed azeotropically and only acetonitrile remained. As the volume of acetonitrile decreased, white crystals appeared. The mother liquor was decanted and discarded. The crystals were dried in a vacuum dessicator containing phosphorus pentoxide.
Name
prazosin hydrochloride
Quantity
202.2 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
481.5 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:14]([NH2:15])=[N:13][C:12]([N:16]3[CH2:21][CH2:20][N:19]([C:22]([C:24]4[O:28][CH:27]=[CH:26][CH:25]=4)=[O:23])[CH2:18][CH2:17]3)=[N:11][C:6]2=[CH:7][C:8]=1[O:9][CH3:10].Cl.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:14]([NH2:15])=[N:13][C:12]([N:16]3[CH2:21][CH2:20][N:19]([C:22]([C:24]4[O:28][CH:27]=[CH:26][CH:25]=4)=[O:23])[CH2:18][CH2:17]3)=[N:11][C:6]2=[CH:7][C:8]=1[O:9][CH3:10] |f:0.1,2.3|

Inputs

Step One
Name
prazosin hydrochloride
Quantity
202.2 mg
Type
reactant
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4.Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
481.5 μL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution slowly became cloudy as it was chilled for 1 hour on ice
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitation by centrifugation at 1000 g for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the pellet dried for 2 days in a vacuum desiccator
Duration
2 d
ADDITION
Type
ADDITION
Details
containing phosphorus pentoxide
DISSOLUTION
Type
DISSOLUTION
Details
In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to increase the volume 50%
CUSTOM
Type
CUSTOM
Details
was removed azeotropically
CUSTOM
Type
CUSTOM
Details
The mother liquor was decanted
CUSTOM
Type
CUSTOM
Details
The crystals were dried in a vacuum dessicator
ADDITION
Type
ADDITION
Details
containing phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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